Aprepitant is a medication that has garnered significant attention in the medical community for its role in preventing chemotherapy-induced nausea and vomiting (CINV). It functions as a neurokinin-1 (NK-1) receptor antagonist, targeting the receptor for substance P, a neuropeptide associated with emesis. The development and application of aprepitant in various fields, including oncology and anesthesia, have been the subject of numerous studies, highlighting its efficacy and potential as a supportive care medication for cancer patients undergoing chemotherapy46.
Beyond oncology, aprepitant has been explored for its utility in preventing postoperative nausea and vomiting (PONV). A single oral dose of aprepitant administered prior to abdominal surgery has been found effective in PONV prevention, making it a recommended option for treatment in this context6. Furthermore, aprepitant's potential as an antitumor drug has been investigated, with in vitro studies indicating its ability to inhibit growth in various human cancer cell lines through the induction of apoptosis via the NK-1 receptor pathway7.
Clinical trials have been instrumental in establishing the efficacy and tolerability of aprepitant. For instance, the Aprepitant Protocol 052 Study Group conducted a multinational, randomized, double-blind, placebo-controlled trial that confirmed the superiority of the aprepitant regimen over standard therapy in preventing CINV in patients receiving high-dose cisplatin2. Another study combined data from two phase III clinical trials to assess the antiemetic efficacy of aprepitant over multiple cycles of cisplatin-based chemotherapy, finding that aprepitant consistently provided better protection against nausea and vomiting5.
Aprepitant acts centrally at NK-1 receptors in the brain's vomiting centers to block their activation by substance P, which is released as a consequence of chemotherapy. By inhibiting this pathway, aprepitant effectively prevents both acute and delayed phases of CINV. It has been shown to be a moderate inhibitor of cytochrome P4503A4 (CYP3A4), which is relevant because it is often used in conjunction with other medications like corticosteroids and 5-hydroxytryptamine3 (5-HT3) receptor antagonists, which are metabolized by CYP3A434.
In the field of oncology, aprepitant has been evaluated for its effectiveness in preventing CINV in patients undergoing moderately emetogenic chemotherapy, such as those treated with cyclophosphamide and anthracyclines. Studies have demonstrated that an aprepitant regimen is more effective than control regimens in preventing CINV, with a significant proportion of patients experiencing complete response and reporting minimal impact on daily life1. Additionally, aprepitant has shown superior protection against CINV in patients receiving highly emetogenic cisplatin-based chemotherapy, with higher complete response rates compared to standard dual therapy2. The benefits of aprepitant are not limited to a single cycle of chemotherapy; its efficacy is maintained over multiple cycles, providing sustained antiemetic protection5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: